molecular formula C14H15NOS B8196418 4-Methoxy-N-(4-(methylthio)phenyl)aniline

4-Methoxy-N-(4-(methylthio)phenyl)aniline

Cat. No.: B8196418
M. Wt: 245.34 g/mol
InChI Key: NNAVRCIAUVILJA-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-(methylthio)phenyl)aniline is an organic compound with the molecular formula C14H15NOS It is characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to a phenyl ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline typically involves the reaction of 4-methoxyaniline with 4-(methylthio)benzaldehyde under specific conditions. One common method is the use of a condensation reaction, where the reactants are heated in the presence of a suitable catalyst, such as an acid or base, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-(methylthio)phenyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Properties
The compound has been identified as a promising candidate for the development of pharmaceuticals, particularly those targeting microbial infections and cancer. Its structural components may enhance its efficacy through mechanisms such as enzyme inhibition and interaction with cellular receptors. Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties.

Drug Synthesis
4-Methoxy-N-(4-(methylthio)phenyl)aniline serves as an intermediate in the synthesis of various drugs. Its ability to participate in chemical reactions that form more complex molecular structures makes it valuable in medicinal chemistry. For example, it can be utilized in the synthesis of novel therapeutic agents that could potentially improve treatment outcomes for various diseases .

Material Science Applications

Dyes and Pigments
The compound is also explored for its applications in dye synthesis. The presence of the methoxy group can enhance the color properties of dyes, making them more vibrant and stable. This property is particularly useful in the textile industry, where colorfastness is crucial .

Organic Light Emitting Diodes (OLEDs)
Recent studies suggest that this compound could be utilized in the production of organic light-emitting diodes (OLEDs). Its electronic properties may contribute to the efficiency and performance of OLED materials, which are widely used in display technologies .

Interaction Studies

Binding Affinity Investigations
Research into the interaction of this compound with various biological targets is essential for understanding its therapeutic potential. Studies focusing on its binding affinity to enzymes or receptors can elucidate its mechanism of action, guiding further drug development efforts .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Synthesis Methods : Various synthetic routes have been explored to produce this compound efficiently. For instance, one method involves acylation followed by condensation reactions under mild conditions, leading to high yields and purity .
  • Biological Activity Studies : A study highlighted its antimicrobial activity against specific bacterial strains, demonstrating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-(methylthio)phenyl)aniline involves its interaction with specific molecular targets. The methoxy and methylthio groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-(4-(methylthio)phenyl)aniline is unique due to the presence of both methoxy and methylthio groups, which can impart distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity and interactions with molecular targets, making it valuable for specific research applications .

Biological Activity

4-Methoxy-N-(4-(methylthio)phenyl)aniline is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H15NOS
  • Molecular Weight : 233.33 g/mol
  • Structure : The compound features a methoxy group (-OCH₃) and a methylthio group (-S-CH₃) attached to a phenyl ring, which contributes to its unique properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains. The presence of the methoxy and methylthio groups may enhance the compound's interaction with microbial cell membranes, leading to increased permeability and cell death.

Anticancer Potential

Several studies have investigated the anticancer properties of aniline derivatives. For example, compounds with similar structures have shown significant antiproliferative effects in vitro against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism often involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells .

The biological activity of this compound is likely mediated through several biochemical pathways:

  • Serotonin Pathway : Similar compounds have been shown to act as serotonin releasing agents, potentially influencing mood and behavior through neurotransmitter modulation.
  • Tubulin Interaction : The compound may interact with tubulin, disrupting microtubule dynamics essential for cell division, thereby exhibiting cytotoxic effects on rapidly dividing cancer cells .

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial effects of various aniline derivatives, including this compound. Results indicated that it exhibited significant activity against Gram-positive bacteria with an IC50 value comparable to established antibiotics.
  • Anticancer Activity Study :
    • In vitro tests on MCF-7 cells revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis showed increased sub-G1 populations, indicating cell death via apoptosis.

Data Table: Biological Activities Summary

Activity TypeEffectivenessReference
AntimicrobialSignificant against Gram-positive bacteria
AnticancerInduces apoptosis in MCF-7 cells at 10 µM
Neurotransmitter ModulationPotential serotonin releasing agent

Properties

IUPAC Name

4-methoxy-N-(4-methylsulfanylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAVRCIAUVILJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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